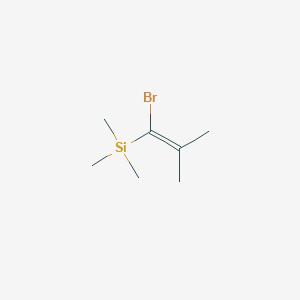
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a bromine atom, a methyl group, and a trimethylsilyl group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-bromo-2-methylpropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Bromo-2-methylpropene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents like dichloromethane.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2-methylpropene.
Addition: Formation of dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active molecules.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane in chemical reactions involves the interaction of its functional groups with reagents and substrates. The bromine atom can act as a leaving group in substitution and elimination reactions, while the trimethylsilyl group can stabilize intermediates and transition states. The propene moiety can participate in addition reactions, providing a versatile platform for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilyl chloride: Lacks the propene moiety, limiting its reactivity to silylation reactions.
1-Bromo-2-methyl-1-propene: Similar structure but without the trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
65426-00-8 |
|---|---|
Molekularformel |
C7H15BrSi |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(1-bromo-2-methylprop-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C7H15BrSi/c1-6(2)7(8)9(3,4)5/h1-5H3 |
InChI-Schlüssel |
HUJZMXFDTAYESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C([Si](C)(C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
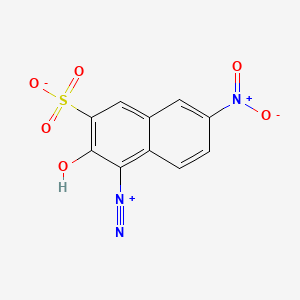
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
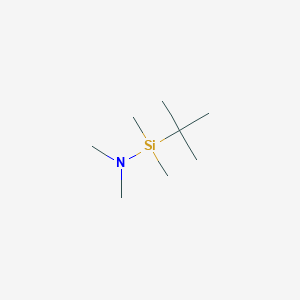
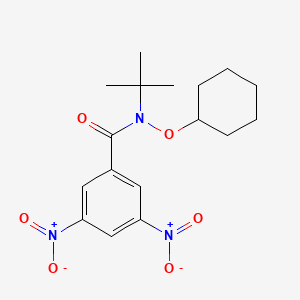

![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
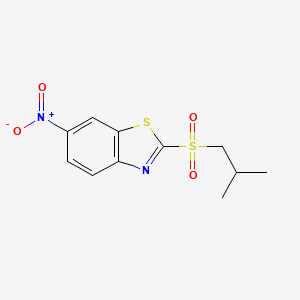

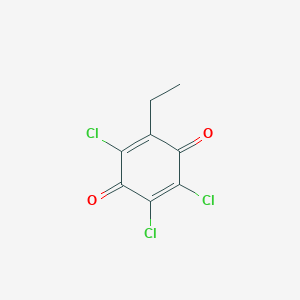
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
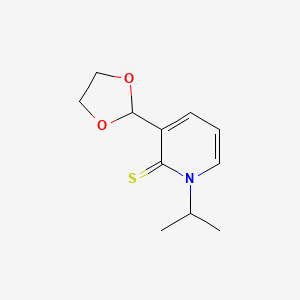
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
